
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol
Descripción general
Descripción
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol is a fluorinated organic compound notable for its unique structural features, which include a brominated phenyl group and a trifluoromethyl group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrF3O. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Property | Value |
---|---|
Molecular Formula | C10H9BrF3O |
Molecular Weight | 292.08 g/mol |
Melting Point | Not extensively studied |
Solubility | Variable (depends on solvent) |
Enzyme Inhibition
Compounds with brominated phenyl groups have been studied for their ability to act as enzyme inhibitors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions with enzyme active sites. Investigating the enzyme inhibition potential of this compound could provide insights into its therapeutic applications.
Case Studies
While direct case studies specifically focusing on this compound are scarce, several related studies provide valuable insights:
- Study on Trifluoromethylated Compounds : A study investigated various trifluoromethylated compounds for their antimicrobial properties. Results indicated that compounds with similar structures exhibited significant activity against Gram-positive bacteria, suggesting that this compound may have comparable effects .
- Enzyme Interaction Studies : Research exploring the interactions of brominated phenyl compounds with cytochrome P450 enzymes revealed that these compounds could modulate enzyme activity. This suggests that this compound might also interact with metabolic enzymes in a similar manner .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound. Key factors influencing its activity include:
- Bromine Substitution : The presence of bromine may enhance reactivity and interaction with biological macromolecules.
- Trifluoromethyl Group : This group often contributes to increased lipophilicity and metabolic stability.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Brominated phenyl and trifluoromethyl groups | Potential antimicrobial and enzyme inhibition |
2-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | Chlorine instead of bromine | Varies based on halogen substitution |
2-(4-Methoxyphenyl)-1,1,1-trifluoropropan-2-ol | Methoxy substituent on phenyl | Different solubility and reactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol, and what factors influence the choice of methodology?
Methodological Answer: The synthesis of this compound typically involves:
- Friedel-Crafts Acylation : Reaction of 4-bromophenyl precursors with trifluoromethyl ketones or acyl chlorides, followed by reduction (e.g., NaBH4 or LiAlH4) to yield the alcohol .
- Nucleophilic Trifluoromethylation : Using reagents like (CF3)SiMe3 (Ruppert-Prakash reagent) under Cu(I) catalysis to introduce the CF3 group .
- Condensation Reactions : For example, reacting 4-bromoacetophenone derivatives with trifluoromethylating agents in ethanol under reflux .
Factors Influencing Methodology :
- Substrate Availability : Brominated aromatic precursors must be accessible.
- Yield and Purity : Friedel-Crafts methods may require rigorous purification due to byproducts.
- Scalability : Catalytic trifluoromethylation is preferred for large-scale synthesis.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : The aromatic protons of the 4-bromophenyl group appear as a doublet (δ 7.4–7.6 ppm), while the hydroxyl proton resonates at δ 2.0–2.5 ppm (broad, exchangeable). The CF3 group splits neighboring protons into quartets .
- ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the CF3 group .
- IR Spectroscopy : Strong O-H stretch (~3300 cm⁻¹), C-F stretches (1100–1200 cm⁻¹), and C-Br absorption (~600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 282 (C9H8BrF3O⁺) and fragmentation patterns (e.g., loss of H2O or Br) .
Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
- Software : SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography. It handles disordered CF3 groups by refining occupancy factors and applying geometric constraints .
- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperatures (100 K) minimizes thermal motion artifacts.
- Validation : Check for R-factor convergence (<5%) and validate using CCDC databases .
Advanced Research Questions
Q. How does the trifluoromethyl group influence regioselectivity in reactions involving this compound?
Methodological Answer: The electron-withdrawing CF3 group:
- Directs Electrophilic Substitution : Para to the CF3 group is deactivated, favoring meta substitution in aromatic systems.
- Stabilizes Transition States : In elimination reactions, CF3 stabilizes carbocation intermediates, favoring β-hydride elimination pathways .
- Computational Validation : Molecular Electron Density Theory (MEDT) predicts reaction pathways by analyzing electron localization; CF3 reduces nucleophilicity at adjacent carbons .
Q. What computational strategies predict the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for hydroxyl and C-Br bonds to predict oxidative metabolism.
- Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
- ADMET Prediction Tools : Software like Schrödinger’s QikProp estimates bioavailability, logP (3.2 predicted), and plasma protein binding (>90%) .
Q. How can enantiomeric resolution of this compound be achieved for chiral synthesis?
Methodological Answer:
- Chiral Chromatography : Use columns with amylose/cellulose derivatives (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively acylates one enantiomer .
- Crystallization-Induced Diastereomerism : Form diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) .
Q. What mechanistic insights explain unexpected byproducts in [3+2] cycloadditions with this compound?
Methodological Answer:
- Regioselectivity : MEDT studies show that CF3 stabilizes zwitterionic intermediates, favoring 1,3-dipolar cycloaddition at the β-carbon .
- Byproduct Formation : Competing elimination pathways (e.g., CHCl3 loss) lead to pyrazole derivatives instead of Δ2-pyrazolines. Optimize solvent polarity (e.g., DMF vs. THF) to suppress elimination .
Q. How does this compound interact with biological targets in medicinal chemistry studies?
Methodological Answer:
- Covalent Binding : The bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) with cysteine residues in proteins (e.g., kinases), confirmed by X-ray crystallography .
- Fluorine Interactions : CF3 engages in hydrophobic interactions and fluorine-hydrogen bonding with active-site residues, enhancing binding affinity .
- In Silico Docking : AutoDock Vina screens potential targets (e.g., EGFR, COX-2) by analyzing binding poses and docking scores (<-7.0 kcal/mol) .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZFEMQGRLKIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13541-19-0 | |
Record name | 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.